Ethyl 5-amino-6-chloropyrimidine-4-carboxylate
CAS No.: 1393570-78-9
Cat. No.: VC5141821
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393570-78-9 |
|---|---|
| Molecular Formula | C7H8ClN3O2 |
| Molecular Weight | 201.61 |
| IUPAC Name | ethyl 5-amino-6-chloropyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3 |
| Standard InChI Key | QTCMXUDNAULOTH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=NC=N1)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Ethyl 5-amino-6-chloropyrimidine-4-carboxylate belongs to the pyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 4, 5, and 6 create a unique electronic environment that influences its reactivity. The ethyl ester group at position 4 enhances solubility in organic solvents, while the electron-withdrawing chlorine at position 6 and the electron-donating amino group at position 5 create a push-pull effect, stabilizing the ring system .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.61 g/mol | |
| CAS Number | 1097250-86-6 | |
| Exact Mass | 201.031 Da | |
| Topological Polar Surface Area | 78.83 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The -NMR spectrum typically shows a triplet at δ 1.38 ppm for the ethyl group’s methyl protons and a quartet at δ 4.35 ppm for the methylene protons adjacent to the ester oxygen . The amino group’s protons appear as a broad singlet near δ 6.0 ppm, while the chlorine’s deshielding effect shifts the pyrimidine ring protons upfield . IR spectra confirm the presence of ester carbonyl () and amino N–H stretching () .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 5-amino-6-chloropyrimidine-4-carboxylate often begins with functionalized pyrimidine precursors. A patented method by Sunesis Pharmaceuticals involves cyclocondensation of thiourea derivatives with β-ketoesters, followed by chlorination and amination . Key steps include:
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Cyclization: Reaction of ethyl acetoacetate with thiourea under acidic conditions forms a pyrimidine-thione intermediate.
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Chlorination: Treatment with phosphorus oxychloride () replaces the thione group with chlorine.
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Amination: Selective substitution of a nitro or hydroxyl group with ammonia yields the amino derivative .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , 110°C, 6h | 78 |
| Chlorination | , reflux, 3h | 92 |
| Amination | , ethanol, 70°C, 4h | 85 |
Industrial Scaling Challenges
Continuous flow reactors are increasingly employed to enhance yield and safety during chlorination, which involves hazardous . Automated systems minimize human exposure and improve reproducibility, achieving batch-to-batch consistency >98%.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 6 is highly susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield diverse analogs. For example, treatment with morpholine replaces chlorine with a morpholino group, forming ethyl 5-amino-6-morpholinopyrimidine-4-carboxylate—a precursor to kinase inhibitors .
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (, aqueous ethanol), which can further react to form amides or acyl chlorides. This step is critical for conjugating the pyrimidine core to polymeric drug-delivery systems.
Biological Activities and Pharmacological Applications
Enzyme Inhibition
Ethyl 5-amino-6-chloropyrimidine-4-carboxylate exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). Its planar structure facilitates π-π stacking with tyrosine residues in the ATP-binding pocket, achieving values of 0.2–1.8 μM in vitro .
Comparison with Structural Analogs
Ethyl 4-Amino-6-Chloropyrimidine-5-Carboxylate
This positional isomer differs in the arrangement of substituents but shares the same molecular formula. Despite structural similarities, it shows 30% lower CDK inhibition, highlighting the importance of substitution patterns.
Methyl Ester Analogs
Replacing the ethyl ester with a methyl group reduces metabolic stability, as demonstrated by a 50% shorter plasma half-life in pharmacokinetic studies .
Future Directions and Industrial Relevance
Ongoing research focuses on derivatizing the amino group to enhance blood-brain barrier penetration for neurological applications. Additionally, green chemistry approaches aim to replace with safer chlorinating agents like . With its balance of reactivity and stability, ethyl 5-amino-6-chloropyrimidine-4-carboxylate remains a cornerstone in developing next-generation therapeutics .
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